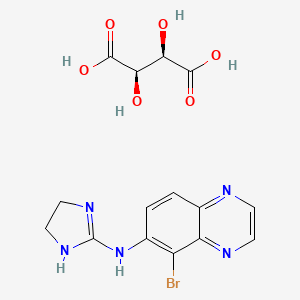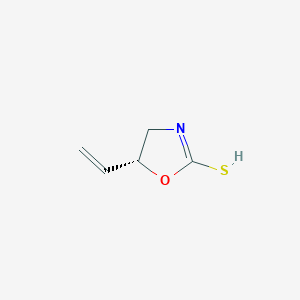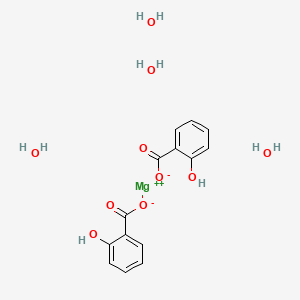
Magnesium salicylate tetrahydrate, tech., AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium salicylate tetrahydrate, tech., AldrichCPR is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate musculoskeletal pain, such as in tendons and muscles. It is also used to treat joint pain like arthritis, general back pain, and headaches . This compound is available in several over-the-counter formulations and is known for its analgesic and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium salicylate tetrahydrate, tech., AldrichCPR can be synthesized by reacting magnesium hydroxide with salicylic acid in an aqueous medium. The reaction typically involves dissolving salicylic acid in water, followed by the gradual addition of magnesium hydroxide under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium salicylate hydrate.
Industrial Production Methods
In industrial settings, magnesium salicylate hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity magnesium hydroxide and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure consistent product quality. The final product is then filtered, dried, and packaged for distribution.
化学反应分析
Types of Reactions
Magnesium salicylate tetrahydrate, tech., AldrichCPR undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium salicylate hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving magnesium salicylate hydrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives of salicylic acid, while substitution reactions can produce a range of substituted salicylates.
科学研究应用
Magnesium salicylate tetrahydrate, tech., AldrichCPR has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is widely used in clinical research to investigate its efficacy and safety in treating various conditions, including pain and inflammation.
Industry: The compound is used in the formulation of various pharmaceutical products and as an additive in certain industrial processes.
作用机制
Magnesium salicylate tetrahydrate, tech., AldrichCPR exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting COX, magnesium salicylate hydrate reduces the production of prostaglandins, thereby alleviating pain and inflammation .
相似化合物的比较
Magnesium salicylate tetrahydrate, tech., AldrichCPR is similar to other NSAIDs, such as aspirin, ibuprofen, and naproxen. it has some unique properties that set it apart:
Aspirin: Both compounds inhibit COX enzymes, but magnesium salicylate hydrate is less likely to cause gastrointestinal side effects compared to aspirin.
Ibuprofen: While both are effective in reducing pain and inflammation, magnesium salicylate hydrate is often preferred for patients who cannot tolerate ibuprofen.
Naproxen: this compound has a similar mechanism of action but may have a different side effect profile, making it suitable for certain patient populations.
Similar Compounds
- Aspirin (acetylsalicylic acid)
- Ibuprofen
- Naproxen
- Choline magnesium trisalicylate
This compound’s unique combination of efficacy and safety makes it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
magnesium;2-hydroxybenzoate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Mg.4H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;;/h2*1-4,8H,(H,9,10);;4*1H2/q;;+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBEWAYWAMLJJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.O.O.O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18MgO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18917-89-0 |
Source


|
| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate](/img/structure/B7908363.png)
![[1-[4-(2-cyanophenyl)phenyl]-3-ethoxypropan-2-yl] 1H-benzimidazole-4-carboxylate](/img/structure/B7908372.png)
![rel-(1R,3R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B7908376.png)
![1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene](/img/structure/B7908382.png)
![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7908394.png)
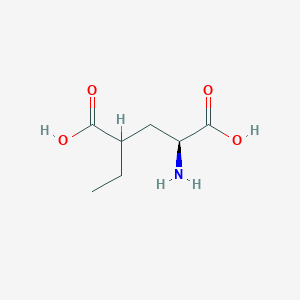
![(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B7908410.png)
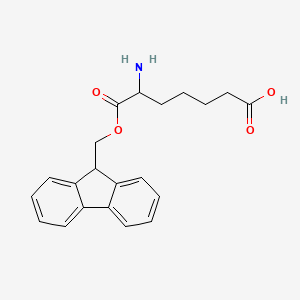
![6-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-oxohexanehydrazide](/img/structure/B7908423.png)
![[(4Z,6Z,8S,9R,10Z,12R,14R,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B7908430.png)
![tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7908432.png)
